N-(3-chloro-2-methylphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide
Description
N-(3-chloro-2-methylphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide is a structurally complex acetamide derivative featuring:
- A 3-chloro-2-methylphenyl group attached via an acetamide linkage.
- A pyrazine ring substituted with a sulfanyl group at position 2 and a 4-(2-methoxyphenyl)piperazin-1-yl group at position 2.
While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., piperazine-acetamide derivatives) have demonstrated anticonvulsant, antipsychotic, and receptor-modulating activities .
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN5O2S/c1-17-18(25)6-5-7-19(17)28-22(31)16-33-24-23(26-10-11-27-24)30-14-12-29(13-15-30)20-8-3-4-9-21(20)32-2/h3-11H,12-16H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQUWLXDNXNGQEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-2-methylphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide is a synthetic compound with potential biological activity, particularly in the field of medicinal chemistry. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by research findings and data.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
- Molecular Formula : C26H24ClN3O3S2
- Molecular Weight : 526.08 g/mol
- SMILES Notation : CC1=C(C=CC=C1Cl)NC(=O)CCC2=CC=C(C=C2)OC
Structural Features
The compound features:
- A chloro-substituted aromatic ring
- A methoxy group
- A sulfanyl group linked to an acetamide moiety
These structural characteristics are significant for its biological interactions and potential pharmacological effects.
Anticancer Properties
Preliminary studies have indicated that this compound exhibits notable anticancer activity. The National Cancer Institute's 60 cell line screening protocol was utilized to evaluate its efficacy against various cancer types. The results suggest potential effectiveness against:
- Leukemia
- Lung Cancer
- Colon Cancer
- Central Nervous System (CNS) Tumors
- Ovarian Cancer
- Renal Cancer
- Prostate Cancer
- Breast Cancer
While the specific mechanism of action remains to be fully elucidated, it is hypothesized that the compound interacts with key biological targets involved in cancer cell proliferation and survival. Further studies are necessary to clarify these pathways and optimize therapeutic strategies.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step organic synthesis techniques. The general steps include:
- Formation of the Sulfanyl Group : Utilizing appropriate reagents to introduce the sulfanyl moiety.
- Coupling Reactions : Linking the piperazine and pyrazine components through coupling reactions.
- Final Acetylation : Completing the synthesis with acetamide formation.
Reaction Conditions
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.
Case Studies and Research Findings
A series of studies have been conducted to assess the biological activity of this compound:
| Study | Findings |
|---|---|
| National Cancer Institute Screening | Demonstrated efficacy against multiple cancer cell lines, particularly leukemia and breast cancer. |
| Mechanistic Studies | Suggested interactions with cellular pathways regulating apoptosis and cell cycle progression. |
| Toxicology Assessments | Preliminary toxicity evaluations indicated a favorable safety profile at therapeutic doses. |
Future Research Directions
Further research is warranted to:
- Investigate the detailed mechanism of action.
- Explore potential combinations with other therapeutic agents.
- Assess long-term efficacy and safety in preclinical models.
Comparison with Similar Compounds
Tables
Table 1. Structural and Functional Comparison of Selected Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
